![molecular formula C10H16N4OS B2797563 (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide CAS No. 2411333-52-1](/img/structure/B2797563.png)
(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide, also known as DMAT, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer research. DMAT is a small molecule inhibitor that targets protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
作用机制
(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide inhibits protein kinases by binding to the ATP binding site on the kinase domain. This prevents the kinase from phosphorylating its substrates, which are proteins that are involved in cell signaling pathways. By inhibiting protein kinases, (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide disrupts the signaling pathways that are involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has been shown to have biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has also been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells. In addition, (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide is that it is a small molecule inhibitor, which makes it easier to synthesize and study in the laboratory. (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide is also a potent inhibitor of protein kinases, which makes it a valuable tool for studying the role of protein kinases in cell signaling pathways. However, one limitation of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide. One direction is to investigate the potential use of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide in combination with other cancer therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide in vivo, which could provide valuable information for the development of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide as a therapeutic agent. Additionally, the identification of new protein kinase targets for (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide could lead to the development of new cancer therapies.
合成方法
(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-cyano-N-(2,6-dimethylphenyl)acetamide with hydrazine hydrate to form 2-amino-N-(2,6-dimethylphenyl)acetamide. The second step involves the reaction of 2-amino-N-(2,6-dimethylphenyl)acetamide with thiadiazole-4-carboxylic acid to form N-[1-(thiadiazol-4-yl)ethyl]-2-amino-N-(2,6-dimethylphenyl)acetamide. The final step involves the reaction of N-[1-(thiadiazol-4-yl)ethyl]-2-amino-N-(2,6-dimethylphenyl)acetamide with dimethylformamide dimethyl acetal to form (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide.
科学研究应用
(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has been studied extensively for its potential use in cancer research. It has been shown to inhibit the activity of various protein kinases, including MAPKAP kinase 2, which is involved in the regulation of cell growth and proliferation. (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide may have therapeutic potential for the treatment of cancer.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-8(9-7-16-13-12-9)11-10(15)5-4-6-14(2)3/h4-5,7-8H,6H2,1-3H3,(H,11,15)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZUINZVGUHGAX-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSN=N1)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CSN=N1)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

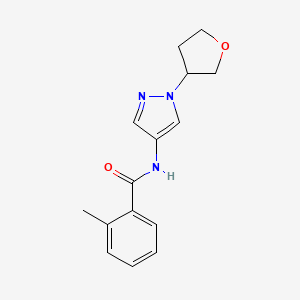

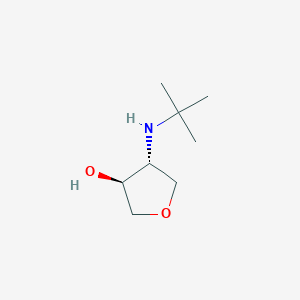
![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2797486.png)

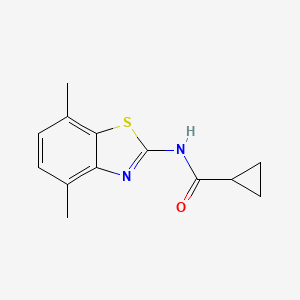
![4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2797492.png)


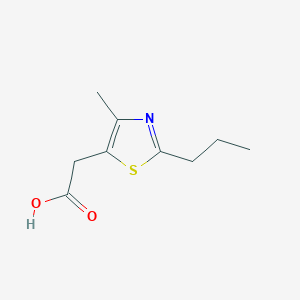
![(Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797499.png)
![N-(3-chlorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2797501.png)
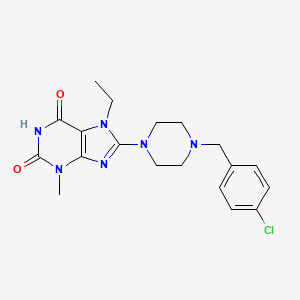
![Methyl 2-(2-(4-chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2797503.png)